2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
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Overview
Description
2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core with a 2-chloro substituent and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the pyrrolidinone moiety to an alcohol.
Substitution: The chloro substituent on the benzamide ring can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Similar in structure but lacks the pyrrolidinone moiety.
5-chloro-N-[(5S)-2-oxo-3-(4-(2-oxo-1(2H)-pyridinyl)phenyl]-1,3-oxazolidin-5-yl)methyl]-2-thiophenecarboxamide: Contains a similar benzamide core but with different substituents and additional heterocyclic rings
Uniqueness
The uniqueness of 2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinone moiety, in particular, enhances its potential for biological activity and its versatility in synthetic applications .
Properties
IUPAC Name |
2-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-16-9-5-4-8-15(16)18(23)20-11-13-10-17(22)21(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYMNOQEADNNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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